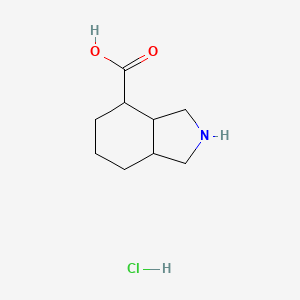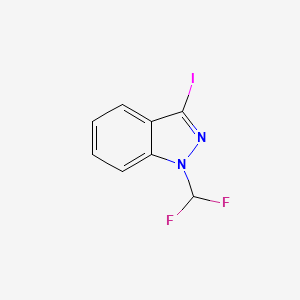![molecular formula C15H17BrN4O3 B13485952 1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound featuring a brominated phenyl ring and a diazinane-dione core
Vorbereitungsmethoden
The synthesis of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the brominated phenyl precursor and the piperazine derivative.
Coupling Reaction: The brominated phenyl compound is coupled with the piperazine derivative under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Cyclization: The intermediate product undergoes cyclization to form the diazinane-dione core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl ring and the diazinane-dione core are believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Indole Derivatives: Compounds containing indole moieties share some structural similarities and are known for their diverse biological activities.
Imidazole Derivatives: These compounds, like 1,3-diazole, exhibit a range of biological activities and are used in various therapeutic applications.
The uniqueness of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17BrN4O3 |
|---|---|
Molekulargewicht |
381.22 g/mol |
IUPAC-Name |
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H17BrN4O3/c1-18-6-7-19(9-14(18)22)11-3-2-10(16)8-12(11)20-5-4-13(21)17-15(20)23/h2-3,8H,4-7,9H2,1H3,(H,17,21,23) |
InChI-Schlüssel |
MANPZCIAGYRFKW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1=O)C2=C(C=C(C=C2)Br)N3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
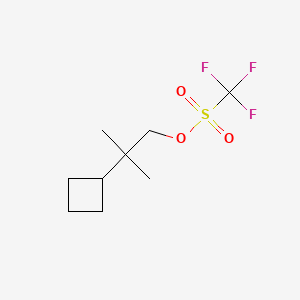
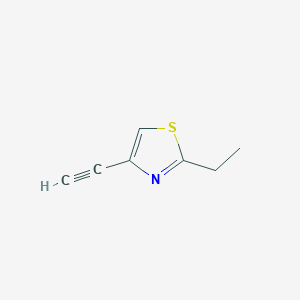
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)
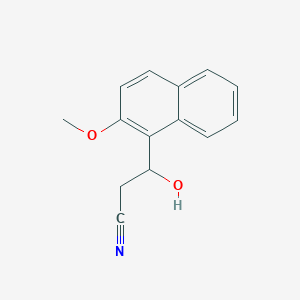
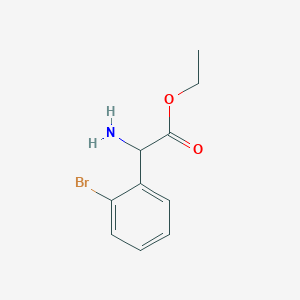
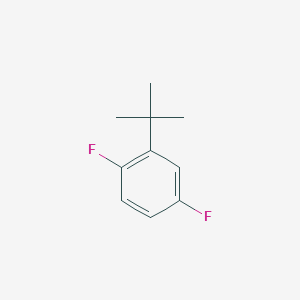
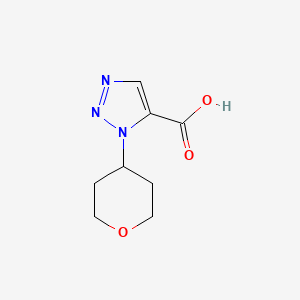
![2-bromo-4H,6H,7H-thieno[3,2-c]pyran](/img/structure/B13485935.png)

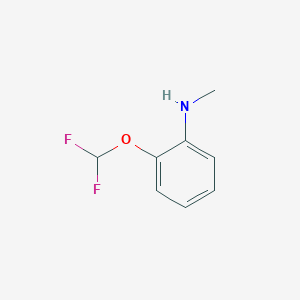
![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
